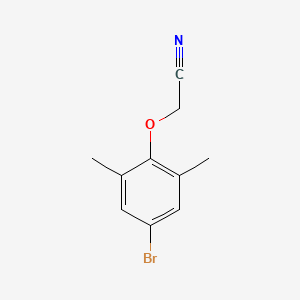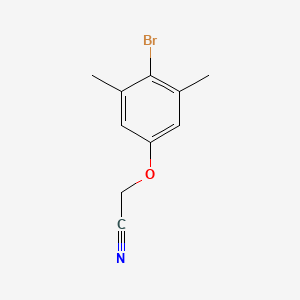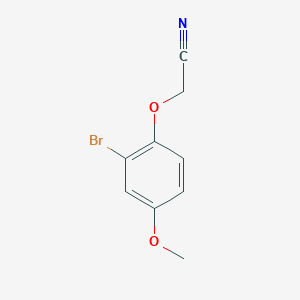
4-Methyltetrahydro-2H-pyran-4-carbaldehyde
Vue d'ensemble
Description
4-Methyltetrahydro-2H-pyran-4-carbaldehyde, also known as 4-MTHPC, is a synthetic compound used in a variety of scientific research applications. It has been used in the field of chemistry, biochemistry, and pharmacology for its unique properties. 4-MTHPC is a colorless, crystalline solid that is soluble in water and has a low melting point. It has an aromatic odor and is highly flammable.
Applications De Recherche Scientifique
Synthesis of Novel 1,4-Dihydropyridine Derivatives 4-Methyltetrahydro-2H-pyran-4-carbaldehyde has been utilized in the synthesis of novel 1,4-dihydropyridine derivatives with 4-pyrone rings, exhibiting calcium channel blocking activity, although with weak effects (Shahrisa et al., 2012).
Antiseptic Applications Derivatives of this compound, such as 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde, have been noted for their strong antiseptic properties, with actions on carbonyl groups leading to unexpected isomerization during reactions with alcohols (Keiko et al., 2008).
Pheromone Synthesis and Biological Activity The compound has shown utility in synthesizing chiral methyl-branched building blocks for the creation of insect pheromones and other biologically active compounds, indicating its role in ecological studies and potential agricultural applications (Mineeva, 2015).
Potential in Medicinal Chemistry this compound derivatives have been used in the synthesis of complex pyrano[4,3-b]pyran systems, showing promise for biomedical applications. This novel electrocatalytic transformation of aldehydes signifies its potential in medicinal chemistry and drug design (Elinson et al., 2013).
Environmental and Green Chemistry Applications The compound's derivatives have been employed in eco-friendly synthesis processes, such as the ammonium acetate-mediated formal oxa-[3 + 3]cycloaddition, indicating its relevance in developing sustainable and environmentally benign chemical synthesis methods (Osyanin et al., 2020).
Safety and Hazards
“4-Methyltetrahydro-2H-pyran-4-carbaldehyde” is labeled with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4-methyloxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(6-8)2-4-9-5-3-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKQAMCAQYQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608991 | |
| Record name | 4-Methyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65626-22-4 | |
| Record name | 4-Methyloxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyloxane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




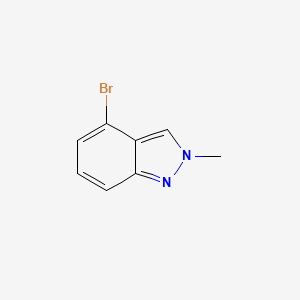
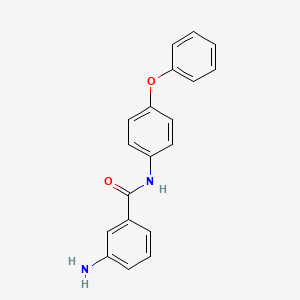
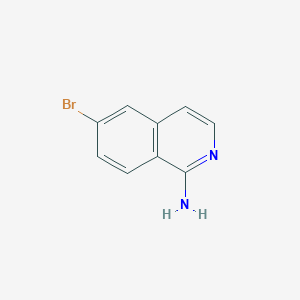
![[1,1'-Biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1290192.png)
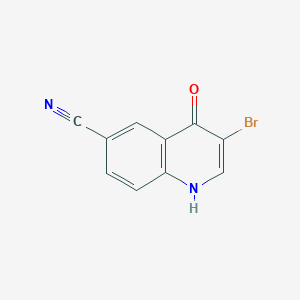
![2-[3-(3-Phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B1290196.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1290197.png)
